![molecular formula C15H17NS2 B14303570 5-tert-Butyl-N-phenylthiophene-2-carbothioamide CAS No. 112523-45-2](/img/no-structure.png)
5-tert-Butyl-N-phenylthiophene-2-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-tert-Butyl-N-phenylthiophene-2-carbothioamide is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a tert-butyl group and a phenyl group attached to the thiophene ring, along with a carbothioamide functional group.
Vorbereitungsmethoden
The synthesis of 5-tert-Butyl-N-phenylthiophene-2-carbothioamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with tert-butylamine and phenyl isothiocyanate under appropriate reaction conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-tert-Butyl-N-phenylthiophene-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Wissenschaftliche Forschungsanwendungen
5-tert-Butyl-N-phenylthiophene-2-carbothioamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-tert-Butyl-N-phenylthiophene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
5-tert-Butyl-N-phenylthiophene-2-carbothioamide can be compared with other similar compounds, such as:
2,5-Bis(5-tert-butyl-2-benzoxazolyl)thiophene: This compound is used as an optical brightener and has applications in the production of thermoplastic resins and coatings.
5-(tert-butyl)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide: This compound has been studied for its potential pharmacological properties, particularly in the context of metabolic pathways.
Eigenschaften
112523-45-2 | |
Molekularformel |
C15H17NS2 |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
5-tert-butyl-N-phenylthiophene-2-carbothioamide |
InChI |
InChI=1S/C15H17NS2/c1-15(2,3)13-10-9-12(18-13)14(17)16-11-7-5-4-6-8-11/h4-10H,1-3H3,(H,16,17) |
InChI-Schlüssel |
ISZMSYYMRQORTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(S1)C(=S)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.